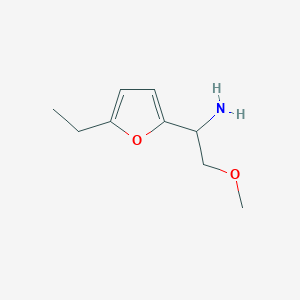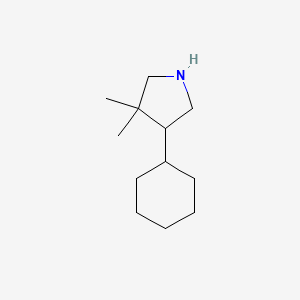
4-Cyclohexyl-3,3-dimethylpyrrolidin
Übersicht
Beschreibung
4-Cyclohexyl-3,3-dimethylpyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring that is further substituted with two methyl groups at the 3,3-positions
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-3,3-dimethylpyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in the study of biological systems and processes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
The mode of action of pyrrolidine alkaloids varies depending on the specific compound and target. For example, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Result of Action
The result of the action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reductive amination of cyclohexanone with 3,3-dimethyl-1-aminopropane, followed by cyclization using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexyl-3,3-dimethylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-3,3-dimethylpyrrolidine is similar to other pyrrolidine derivatives, but its unique structural features set it apart. Some similar compounds include:
Pyrrolidine: The parent compound with a simpler structure.
N-Methylpyrrolidine: A pyrrolidine derivative with a single methyl group.
3,3-Dimethylpyrrolidine: A pyrrolidine derivative with two methyl groups at the 3,3-positions.
Eigenschaften
IUPAC Name |
4-cyclohexyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFHRTDBSXXZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


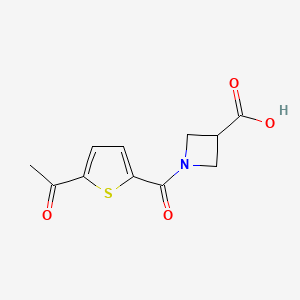
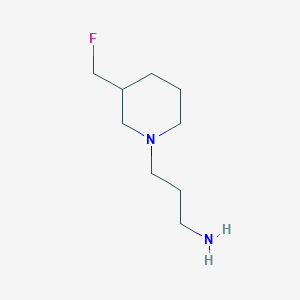
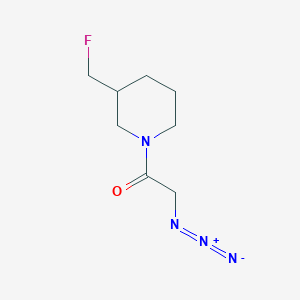
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
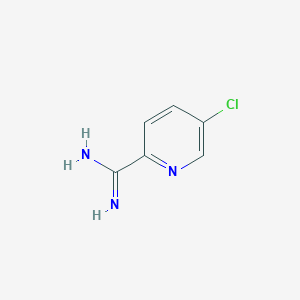

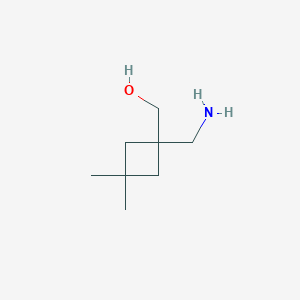
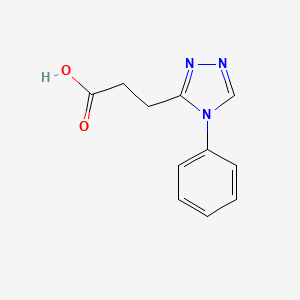
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
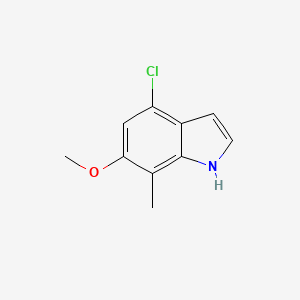

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)
